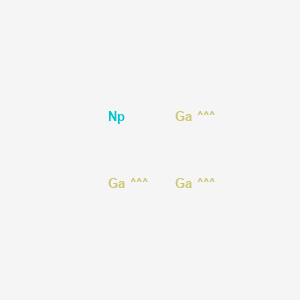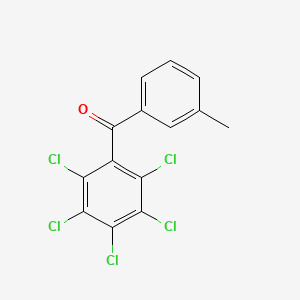
(3-Methylphenyl)(pentachlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)(pentachlorophenyl)methanone is an organic compound with the molecular formula C14H9Cl5O It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(pentachlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Preparation of the Acyl Chloride: Pentachlorobenzoyl chloride is prepared by reacting pentachlorobenzoic acid with thionyl chloride (SOCl2).
Friedel-Crafts Acylation: The prepared pentachlorobenzoyl chloride is then reacted with 3-methylbenzene (toluene) in the presence of AlCl3 to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)(pentachlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: Halogen atoms in the pentachlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)(pentachlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)(pentachlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar structure but lacks the pentachlorophenyl group.
3-Methylbenzophenone: Similar structure but lacks the pentachlorophenyl group.
Pentachlorobenzophenone: Similar structure but lacks the 3-methylphenyl group.
Uniqueness
(3-Methylphenyl)(pentachlorophenyl)methanone is unique due to the presence of both a 3-methylphenyl and a pentachlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60921-33-7 |
|---|---|
Fórmula molecular |
C14H7Cl5O |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(3-methylphenyl)-(2,3,4,5,6-pentachlorophenyl)methanone |
InChI |
InChI=1S/C14H7Cl5O/c1-6-3-2-4-7(5-6)14(20)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clave InChI |
LOXXPNAVEIREAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


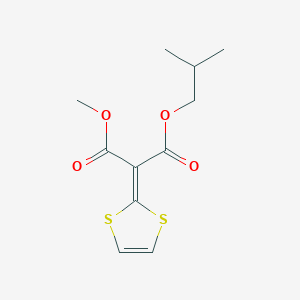
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
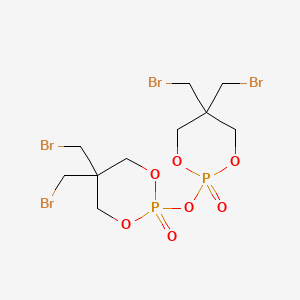
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
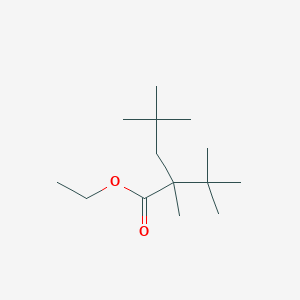
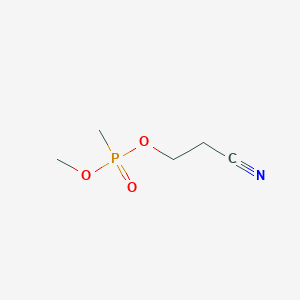
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
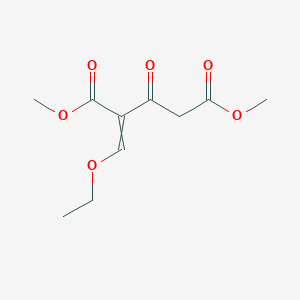
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
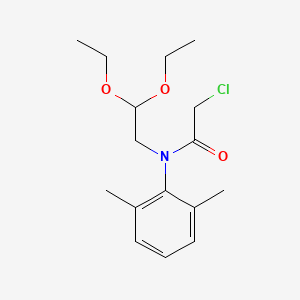
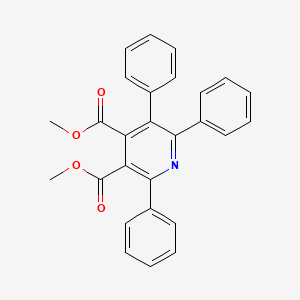
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
